6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Kinase profiling Selectivity screening Negative control compound

6-Amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one (CAS 1375472-89-1) is a heterocyclic small molecule belonging to the pyrido[2,1-b]quinazolin-11-one class. Its structure features a tricyclic core with a 6-amino substituent and a 4-methyl group, distinguishing it from the more extensively studied 2-amino regioisomers and the unsubstituted parent scaffold.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 1375472-89-1
Cat. No. B13170964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
CAS1375472-89-1
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)N3CCCC(C3=N2)N
InChIInChI=1S/C13H15N3O/c1-8-4-2-5-9-11(8)15-12-10(14)6-3-7-16(12)13(9)17/h2,4-5,10H,3,6-7,14H2,1H3
InChIKeyQNGLPPUCAYQVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one – Chemical Identity and Pharmacological Context for Procurement


6-Amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one (CAS 1375472-89-1) is a heterocyclic small molecule belonging to the pyrido[2,1-b]quinazolin-11-one class [1]. Its structure features a tricyclic core with a 6-amino substituent and a 4-methyl group, distinguishing it from the more extensively studied 2-amino regioisomers and the unsubstituted parent scaffold. This compound has been characterized in public bioactivity databases (ChEMBL/BindingDB) for its interaction with several receptor tyrosine kinases, providing a defined, though limited, pharmacological fingerprint that informs its utility in target selectivity profiling and as a negative-control tool compound [2].

Why Generic Substitution of 6-Amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one Is Scientifically Unjustified


The pyrido[2,1-b]quinazolin-11-one scaffold exhibits a steep structure-activity relationship (SAR) where even minor positional isomerism profoundly alters biological activity. The 2-amino-substituted regioisomer (CAS 86797-87-7) has documented mutagenicity data recorded in Mutation Research [1], while the target 6-amino-4-methyl compound shows a distinct kinase interaction profile with weak EGFR/VEGFR1 inhibition (IC₅₀ >10,000 nM) but measurable VEGFR3 affinity (~2,000 nM) [2]. Substituting one for the other in a screening cascade risks introducing an uncharacterized mutagenic liability or misinterpreting selectivity data. Consequently, procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence for 6-Amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one Procurement Decisions


Kinase Selectivity Fingerprint: Weak EGFR/VEGFR1 Activity but Distinct VEGFR3 Affinity

In a radiometric protein kinase assay panel, 6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one exhibited IC₅₀ values >10,000 nM against both human EGFR and VEGFR1, while showing a measurable IC₅₀ of 1,980 nM against VEGFR3 [1]. In contrast, potent pyridoquinazoline EGFR inhibitors reported by Rani et al. (2013) achieved IC₅₀ values in the 4.5–11.0 nM range under comparable in vitro tyrosine kinase inhibition conditions [2]. This ~2,000-fold difference in EGFR potency positions the target compound not as a lead inhibitor but as a valuable selectivity-control reagent for distinguishing EGFR-dependent from EGFR-independent phenotypes.

Kinase profiling Selectivity screening Negative control compound

Structural Differentiation from Mutagenic 2-Amino Regioisomer

The 2-amino-substituted regioisomer (CAS 86797-87-7, 2-amino-11H-pyrido[2,1-b]quinazolin-11-one) has a documented mutagenicity record sourced from Mutation Research (1983; vol. 117, pp. 225) [1]. The target compound bears the amino group at the 6-position of the saturated ring rather than the 2-position of the aromatic core, representing a distinct topological pharmacophore. No mutagenicity alerts are currently associated with the 6-amino-4-methyl substitution pattern in the available public literature, suggesting a differentiated safety profile relevant to hit-to-lead and tool compound selection workflows.

Genotoxicity risk Positional isomerism Safety profiling

Commercial Purity Tier Differentiation: 95% vs. 98% Available Grades

Commercial suppliers offer this compound at two distinct purity grades: a 95% minimum purity specification (AK Scientific, catalog 7980DW) suitable for routine screening applications , and a 98% purity grade (Leyan, catalog 1554766) recommended for quantitative biophysical assays and co-crystallization studies . This tiered availability allows procurement teams to match purity requirements to experimental stringency without over-specifying for low-resolution applications. By comparison, the parent scaffold 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is listed at 95% purity with a melting point of 98–100 °C , providing a reference point for physical property expectations.

Chemical procurement Purity specification Reproducibility

Physicochemical Property Profile: Low Lipophilicity and Rotational Constraint

Computed physicochemical descriptors for the target compound include an XLogP3-AA of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and zero rotatable bonds [1]. These values indicate a compact, conformationally constrained molecule with low lipophilicity, placing it within favorable drug-like chemical space per Lipinski's Rule of Five. By comparison, the 2-amino regioisomer (C₁₂H₉N₃O, MW 211.22) is fully aromatic and lacks the saturated ring, resulting in a higher predicted logP and distinct solubility profile . The presence of the saturated 6,7,8,9-tetrahydro ring in the target compound introduces a chiral center at C-6, offering stereochemical handles for potential enantioselective synthesis or chiral resolution that are absent in the fully aromatic analogs.

Drug-likeness Physicochemical properties Permeability prediction

Recommended Research and Industrial Application Scenarios for 6-Amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one


Kinase Selectivity Panel Negative Control

Based on the established weak EGFR/VEGFR1 inhibition (IC₅₀ >10,000 nM) and moderate VEGFR3 affinity (IC₅₀ ~1,980 nM), this compound is ideally suited as a structurally related negative control in kinase selectivity panels. When profiling novel pyridoquinazoline-based kinase inhibitors that achieve nanomolar EGFR potency, inclusion of this compound at matched concentrations allows researchers to discriminate between on-target kinase inhibition and off-target cytotoxicity [1] [2].

Genotoxicity Risk-Mitigated Tool Compound for Phenotypic Screening

Unlike the 2-amino regioisomer that carries documented mutagenicity liability, the 6-amino-4-methyl substitution pattern has no publicly indexed genotoxicity alerts. This makes the compound a safer choice for inclusion in phenotypic screening libraries where downstream hit validation would otherwise be complicated by mutagenicity flags [3].

Physicochemical Property Reference Standard for Scaffold Optimization

With an XLogP3-AA of 0.9, zero rotatable bonds, and a stereogenic center at C-6, this compound serves as a low-lipophilicity reference point for medicinal chemistry campaigns aiming to optimize solubility and reduce promiscuous binding within the pyridoquinazolinone series. Its computed property profile supports use as a calibration standard in permeability and solubility assays [4].

High-Purity Crystallization and Biophysical Studies

The 98% purity grade available from specialist vendors supports demanding biophysical applications such as co-crystallization with VEGFR3 or isothermal titration calorimetry (ITC), where high chemical purity is critical for reliable thermodynamic parameter determination .

Quote Request

Request a Quote for 6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.